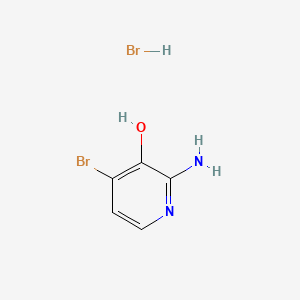

((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

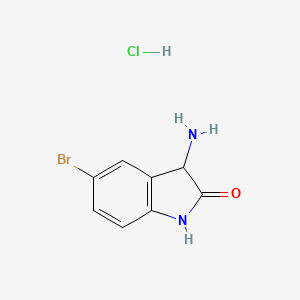

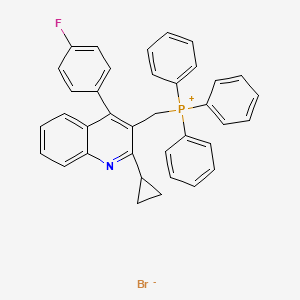

((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide is a chemical compound known for its role as an impurity in the production of Pitavastatin, a potent HMG-CoA reductase inhibitor used for treating hypercholesterolemia and preventing cardiovascular diseases. This compound has a molecular formula of C37H30BrFNP and a molecular weight of 618.52 g/mol.

Mécanisme D'action

Target of Action

The primary target of ((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide is HMG-CoA reductase , an enzyme that plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol .

Mode of Action

This compound acts as an inhibitor of the HMG-CoA reductase enzyme. By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis .

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, leading to a decrease in cholesterol synthesis. This results in a reduction of intracellular cholesterol levels, which triggers an increase in the expression of LDL receptors on the cell surface. These receptors bind to low-density lipoprotein (LDL), commonly referred to as ‘bad cholesterol’, in the bloodstream and internalize it, thus lowering circulating LDL levels .

Pharmacokinetics

It is known to be a solid at room temperature and is slightly soluble in chloroform and dmso .

Result of Action

The overall effect of this compound’s action is a reduction in the levels of circulating LDL cholesterol. This can help prevent the development of atherosclerosis and reduce the risk of cardiovascular disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature and storage conditions. It is recommended to store this compound under an inert atmosphere at room temperature

Méthodes De Préparation

The synthesis of ((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide involves several steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the cyclopropyl and fluorophenyl groups. The final step involves the formation of the triphenylphosphonium bromide moiety. The reaction conditions typically include the use of solvents like chloroform and DMSO, and the reactions are carried out under inert atmosphere at room temperature .

Analyse Des Réactions Chimiques

((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of different quinoline-based compounds.

Substitution: The compound can undergo substitution reactions, particularly at the quinoline core, leading to the formation of various substituted quinoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically quinoline derivatives with different functional groups.

Applications De Recherche Scientifique

((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide is primarily used in scientific research as an impurity standard in the production of Pitavastatin. Its presence helps in the quality control and assurance processes during the manufacturing of Pitavastatin.

Comparaison Avec Des Composés Similaires

Similar compounds to ((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide include other impurities found in the production of HMG-CoA reductase inhibitors. These compounds often share a similar quinoline core structure but differ in the substituents attached to the core. Examples include:

Pitavastatin Impurity 44 Bromide: Another impurity in Pitavastatin production with a similar structure but different substituents.

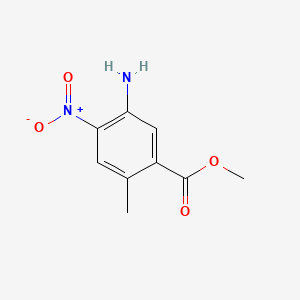

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde: A related compound used in the synthesis of Pitavastatin.

The uniqueness of this compound lies in its specific structure and role in the quality control of Pitavastatin production.

Propriétés

IUPAC Name |

[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyl-triphenylphosphanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H30FNP.BrH/c38-29-24-22-27(23-25-29)36-33-18-10-11-19-35(33)39-37(28-20-21-28)34(36)26-40(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32;/h1-19,22-25,28H,20-21,26H2;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIQETRDGNRDCT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)F.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30BrFNP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677142 |

Source

|

| Record name | {[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyl}(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154057-58-6 |

Source

|

| Record name | {[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyl}(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B571438.png)